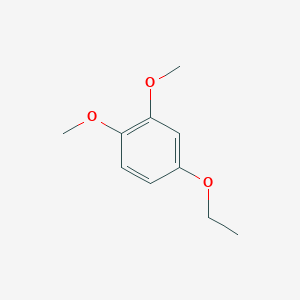

4-Ethoxy-1,2-dimethoxybenzene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-ethoxy-1,2-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-4-13-8-5-6-9(11-2)10(7-8)12-3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNKBMHJHUPHFMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60613716 | |

| Record name | 4-Ethoxy-1,2-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60613716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41827-16-1 | |

| Record name | 4-Ethoxy-1,2-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41827-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-1,2-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60613716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Ethoxy 1,2 Dimethoxybenzene

Strategies for the Construction of the 4-Ethoxy-1,2-dimethoxybenzene Core Structure

Ethoxylation and Methoxylation Approaches in Aromatic Ether Synthesis

The classical approach to forming the ether linkages in 4-Ethoxy-1,2-dimethoxybenzene is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. For a tri-substituted ether like the target compound, a stepwise alkylation of a dihydroxybenzene precursor, such as catechol (1,2-dihydroxybenzene), is a common strategy. wikipedia.org The process requires careful control of reaction conditions to achieve selective mono- or di-alkylation.

For instance, starting from a catechol derivative, one hydroxyl group can be selectively alkylated, followed by the alkylation of the second. A more direct route may involve the O-alkylation of a pre-existing methoxyphenol. For example, the synthesis of 1-Ethoxy-2-methoxy-4-nitrobenzene has been reported by reacting the corresponding phenoxide with methyl iodide in DMF. ias.ac.in Similarly, 3-Methoxy-4-ethoxynitrobenzene was prepared by treating potassium 2-methoxy-4-nitrophenoxide with ethyl bromide in butanone under reflux. arkat-usa.org These examples highlight the utility of the Williamson synthesis for constructing specifically substituted alkoxybenzenes. The choice of base, solvent, and alkylating agent is critical for optimizing yield and selectivity. researchgate.net

Table 1: Representative Conditions for Williamson Ether Synthesis of Substituted Aryl Ethers

| Precursor | Reagent(s) | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Potassium 2-methoxy-4-nitrophenoxide | Ethyl bromide | Butanone | Reflux, 24h | 3-Methoxy-4-ethoxynitrobenzene | arkat-usa.org |

| 2-methoxy-4-nitrophenol | Methyl iodide, Cs₂CO₃ | DMF | Room Temp, 3h | 1-Ethoxy-2-methoxy-4-nitrobenzene | ias.ac.in |

| Phenols | Alkyl halides, K₂CO₃ | Solvent-free | Low Temp | Alkyl aryl ethers | researchgate.net |

| Fluoroarenes | Sodium methoxide (B1231860) | DMF | 110 °C, 3h | Methoxyarenes | nih.gov |

Industrial ethoxylation often involves the reaction of an alcohol or phenol (B47542) with ethylene (B1197577) oxide under pressure and high temperature, with a catalyst like potassium hydroxide. wikipedia.orgatamankimya.com This method is highly efficient for producing alcohol ethoxylates on a large scale. wikipedia.org

Metal-Catalyzed Coupling Reactions for Substituted Benzene (B151609) Derivatives

Modern synthetic chemistry offers powerful metal-catalyzed cross-coupling reactions for the formation of C-O bonds, providing milder alternatives to traditional methods.

The Ullmann Condensation is a classic copper-catalyzed reaction for synthesizing aryl ethers from an aryl halide and a phenol. organic-chemistry.orgorgchemres.org While traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), modern variants utilize catalytic amounts of copper along with ligands, allowing the reaction to proceed under more moderate conditions. mdpi.com This method is particularly useful for coupling phenols with aryl halides to produce diaryl ethers, but can be adapted for alkyl aryl ethers. organic-chemistry.org

The Buchwald-Hartwig Amination chemistry has been extended to the formation of C-O bonds, representing a palladium-catalyzed method for coupling alcohols with aryl halides. wikipedia.orgorganic-chemistry.org This reaction offers significant advantages, including high functional group tolerance and milder reaction conditions compared to the Ullmann condensation. wikipedia.org The catalytic system typically consists of a palladium source (e.g., Pd(OAc)₂) and a specialized phosphine (B1218219) ligand, which is crucial for the efficiency of the catalytic cycle. orgsyn.org While extensively developed for C-N bond formation, its application in C-O bond formation has become a valuable tool for synthesizing complex aryl ethers. organic-chemistry.orgethz.ch

Table 2: Comparison of Metal-Catalyzed Aryl Ether Synthesis Methods

| Method | Metal Catalyst | Typical Substrates | Key Advantages | Key Disadvantages | Reference |

|---|---|---|---|---|---|

| Ullmann Condensation | Copper (Cu) | Aryl Halide + Phenol/Alcohol | Low cost of catalyst | Often requires high temperatures, long reaction times | organic-chemistry.org, mdpi.com |

| Buchwald-Hartwig C-O Coupling | Palladium (Pd) | Aryl Halide/Triflate + Alcohol | Mild conditions, broad substrate scope, high functional group tolerance | Higher cost of catalyst and ligands | wikipedia.org, organic-chemistry.org |

Nucleophilic Aromatic Substitution (SNAr) in the Context of Aryl Ether Formation

Nucleophilic Aromatic Substitution (SNAr) provides another pathway to aryl ethers. This reaction occurs when an aromatic ring bearing a good leaving group (like a halogen) is substituted by a nucleophile, such as an alkoxide. youtube.com The reaction is greatly facilitated by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group. masterorganicchemistry.com These groups stabilize the negatively charged intermediate (Meisenheimer complex), which is the rate-determining step of the reaction. masterorganicchemistry.com

A practical application of this method is the synthesis of methoxyarenes from highly activated fluoroarenes. For example, various chlorinated fluoroarenes have been converted to their corresponding methoxyarenes in good to excellent yields by reacting them with sodium methoxide in a polar aprotic solvent like DMF at elevated temperatures. nih.gov The reactivity order of the leaving group in SNAr is typically F > Cl > Br > I, which is opposite to that in many other substitution reactions. masterorganicchemistry.com This strategy could be employed in a multi-step synthesis of 4-Ethoxy-1,2-dimethoxybenzene by starting with a suitably substituted and activated aryl fluoride.

Multi-Step Synthetic Sequences for Complex Aromatic Ether Architectures

The synthesis of a specifically substituted molecule like 4-Ethoxy-1,2-dimethoxybenzene often necessitates a multi-step approach to ensure correct regiochemistry. A common strategy involves the sequential functionalization of a simpler, commercially available starting material such as veratrole (1,2-dimethoxybenzene).

One plausible synthetic route could begin with the bromination of veratrole. The reaction of veratrole with bromine in a solvent like dichloromethane (B109758) can yield 4-bromo-1,2-dimethoxybenzene with high selectivity. acs.org This brominated intermediate is a versatile precursor for subsequent reactions. For instance, the bromo-substituent could be replaced with a hydroxyl group, which could then be ethylated via a Williamson synthesis.

Alternatively, functional groups can be introduced and then modified. A Friedel-Crafts acylation of 1,2-dimethoxybenzene (B1683551) with acetyl chloride and a Lewis acid catalyst yields 4-acetyl-1,2-dimethoxybenzene. The acetyl group can then be reduced. While this sequence introduces an ethyl group, converting it to an ethoxy group would be complex. A more direct approach starts from a precursor already containing a hydroxyl group at the desired position, such as 4-hydroxy-1,2-dimethoxybenzene (a derivative of catechol). Ethylation of this phenol using ethyl bromide or iodoethane (B44018) would directly yield the target compound. ias.ac.inarkat-usa.org

Derivatization and Functionalization Strategies of 4-Ethoxy-1,2-dimethoxybenzene

Once the 4-Ethoxy-1,2-dimethoxybenzene core is constructed, its aromatic ring can be further functionalized. The existing alkoxy groups strongly influence the position and rate of subsequent reactions.

Electrophilic Aromatic Substitution Reactions on Ethoxy- and Dimethoxybenzene Systems

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. libretexts.org The substituents already present on the ring play a critical role in directing the incoming electrophile. Alkoxy groups (-OR) are powerful activating groups and are ortho, para-directors. uci.edulibretexts.org This is due to the ability of the oxygen's lone pairs to donate electron density to the ring through resonance, stabilizing the positively charged carbocation intermediate (the arenium ion). masterorganicchemistry.comlibretexts.org

In 4-Ethoxy-1,2-dimethoxybenzene, all three substituents are activating ortho, para-directors. The positions available for substitution are C3, C5, and C6.

The C3 position is ortho to the C2-methoxy and C4-ethoxy groups, but also sterically hindered between two substituents.

The C5 position is ortho to the C4-ethoxy group and para to the C1-methoxy group.

The C6 position is ortho to the C1-methoxy group and meta to the C4-ethoxy group.

Based on the combined electronic and steric effects, electrophilic attack is most likely to occur at the C5 or C6 positions. The C5 position is electronically activated by two groups (para-OCH₃ and ortho-OC₂H₅), making it a highly probable site for substitution. The C6 position is strongly activated by the ortho-OCH₃ group. The precise outcome would depend on the specific electrophile and reaction conditions.

Studies on simpler, related systems provide insight. The bromination of veratrole (1,2-dimethoxybenzene) primarily yields the 4-bromo product, indicating substitution para to one methoxy (B1213986) group and ortho to the other. acs.org Nitration of veratrole also favors substitution at the 4-position. arkat-usa.org Bromination of methoxybenzene (anisole) gives predominantly the para-isomer. libretexts.org These findings suggest that for 4-Ethoxy-1,2-dimethoxybenzene, substitution would preferentially occur at the C5 position, which is para to one methoxy group and ortho to the ethoxy group.

Table 3: Product Isomer Distribution in Electrophilic Aromatic Substitution of Anisole and Toluene

| Reactant | Reaction | % Ortho | % Meta | % Para | Reference |

|---|---|---|---|---|---|

| Anisole (Methoxybenzene) | Bromination | 10 | trace | 90 | libretexts.org |

| Toluene | Nitration | 58.5 | 4.5 | 37 | libretexts.org |

Transformations for Enhanced Biological or Material Properties

The aromatic core of 4-Ethoxy-1,2-dimethoxybenzene, with its electron-donating alkoxy groups, serves as a versatile platform for a variety of chemical transformations. These modifications are crucial for introducing new functional groups that can significantly alter the molecule's characteristics, paving the way for its use in developing novel materials or biologically active agents. Key transformations include electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution: The electron-rich nature of the benzene ring in 4-Ethoxy-1,2-dimethoxybenzene makes it susceptible to electrophilic attack. Reactions such as nitration and halogenation can introduce functional groups that act as handles for further derivatization. For instance, the nitration of a similar compound, 4-bromo-1,2-dimethoxybenzene, is achieved using concentrated nitric acid at low temperatures, yielding a nitro-substituted product. acs.org This nitro group can subsequently be reduced to an amine, a fundamental component in many pharmaceutical compounds. Similarly, bromination of veratrole (1,2-dimethoxybenzene) proceeds smoothly using bromine in dichloromethane to yield the corresponding bromo-derivative, demonstrating a common method for halogenating such scaffolds. acs.org

Metal-Catalyzed Cross-Coupling Reactions: To build more complex molecular architectures, transition-metal-catalyzed cross-coupling reactions are indispensable tools. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds. Methodologies like the Suzuki, Hiyama, and Sonogashira couplings are prominent. eie.gr For example, nickel-catalyzed cross-coupling reactions have been successfully applied to sterically hindered substrates like 2-chloro-1,4-dimethoxy-benzene. uni-muenchen.de The Hiyama coupling, which pairs organic halides with organosilanes, is another powerful method, with studies showing high yields for coupling methoxy-substituted aryl mesylates with triethoxy(phenyl)silane using a palladium catalyst. mdpi.com These strategies could be adapted to 4-Ethoxy-1,2-dimethoxybenzene to attach various aryl, alkyl, or other functional moieties, potentially leading to compounds with enhanced liquid crystalline properties or targeted biological activity. The synthesis of 1,2,3-triazole hybrids from 4-ethynyl-1,2-dimethoxybenzene (B1333843) via copper(I)-catalyzed azide-alkyne cycloaddition highlights a modern "click chemistry" approach to creating novel anticancer agents. researchgate.net

Biocatalytic Transformations: The use of enzymes for chemical transformations offers high selectivity under mild conditions. While specific biocatalysis on 4-Ethoxy-1,2-dimethoxybenzene is not widely documented, related processes on similar structures are well-established. Enzymes like dehydrogenases are used for the stereoselective reduction of ketones to chiral alcohols, which are valuable pharmaceutical building blocks. mdpi.com This suggests a potential pathway for creating chiral derivatives from acylated versions of 4-Ethoxy-1,2-dimethoxybenzene.

Table 1: Key Transformations for Functionalization

| Transformation Type | Reagents & Catalysts | Product Type / Application | Research Context Reference |

|---|---|---|---|

| Nitration | Conc. HNO₃ | Nitro-aromatic intermediate | Synthesis of phenazine (B1670421) derivatives acs.org |

| Bromination | Br₂ in DCM | Bromo-aromatic intermediate | Synthesis of phenazine derivatives acs.org |

| Hiyama Coupling | Aryl Mesylate, Organosilane, Pd(OAc)₂/XPhos | Biaryl compounds | Development of coupling methodologies mdpi.com |

| Nickel-Catalyzed Coupling | Aryl Chloride, Organotitanium reagent, Ni(acac)₂ | Biaryl compounds | Cross-coupling of hindered arenes uni-muenchen.de |

| Click Chemistry (CuAAC) | 4-Ethynyl-1,2-dimethoxybenzene, Azides, Cu(I) | 1,2,3-Triazole Hybrids (Anticancer) | Design of anticancer agents researchgate.net |

| Biocatalytic Reduction | Ketone, Dehydrogenase Enzyme (e.g., D-LDH) | Chiral Alcohols | Synthesis of pharmaceutical intermediates mdpi.com |

Green Chemistry Approaches and Sustainable Synthetic Routes

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and hazardous substance use. For a molecule like 4-Ethoxy-1,2-dimethoxybenzene, this involves innovating its synthesis from precursor molecules like catechol.

Phase-Transfer Catalysis (PTC) for Etherification: The synthesis of alkoxybenzenes often involves the Williamson ether synthesis. Traditional methods can require harsh conditions and large volumes of volatile organic solvents. Phase-transfer catalysis (PTC) presents a greener alternative by facilitating the reaction between water-soluble and organic-soluble reactants in a multiphase system. mdpi.com The etherification of catechol derivatives can be significantly improved using PTC. phasetransfercatalysis.com For example, adding a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can increase reaction yields and allow the process to occur under milder conditions. phasetransfercatalysis.com Using PTC can also enable the use of water as a solvent, which is non-toxic, non-flammable, and inexpensive, aligning with green chemistry principles. researchgate.net Studies on the dibenzylation of catechol and other phenols have demonstrated that L-L-L (liquid-liquid-liquid) phase transfer catalysis can lead to higher reaction rates and better selectivities. begellhouse.com

Greener Solvents and Catalysts: The choice of solvent is critical in green synthesis. Water is an ideal green solvent for many reactions. researchgate.net Other alternatives include ionic liquids, which can act as both the solvent and catalyst, and can often be recycled. mdpi.com The synthesis of polysubstituted benzenes has been demonstrated in guanidinium (B1211019) ionic liquids, showcasing an efficient one-pot reaction sequence. rsc.org The development of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is another cornerstone of sustainable synthesis. For the synthesis of related polysubstituted quinolines and xanthenes, tartaric acid, a natural and biodegradable compound, has been used as an efficient catalyst under solvent-free conditions. ichem.md Such principles could be applied to the derivatization of 4-Ethoxy-1,2-dimethoxybenzene.

Energy Efficiency: Green chemistry also emphasizes reducing energy consumption. This can be achieved by developing reactions that proceed at room temperature, thereby avoiding the need for heating. researchgate.net One-pot synthesis strategies, where multiple reaction steps are carried out in the same vessel without isolating intermediates, save time, resources, and energy. organic-chemistry.org

Table 2: Comparison of Synthetic Approaches for Alkoxybenzene Synthesis

| Feature | Traditional Method (e.g., Williamson Ether Synthesis) | Green Chemistry Approach (e.g., PTC) |

|---|---|---|

| Solvent | Often volatile organic solvents (e.g., DMF, Acetone) | Water, Ionic Liquids, or solvent-free conditions phasetransfercatalysis.comresearchgate.netrsc.orgichem.md |

| Catalyst | Stoichiometric strong base (e.g., NaH) | Catalytic amount of Phase-Transfer Catalyst (e.g., TBAB) or recyclable solid acid/base phasetransfercatalysis.comichem.md |

| Conditions | Often requires elevated temperatures | Can proceed at lower temperatures, sometimes room temperature phasetransfercatalysis.comresearchgate.net |

| Efficiency | May require excess reagents and produce significant salt waste | Higher atom economy, catalyst can be recycled, reduced waste begellhouse.comorganic-chemistry.org |

| Workup | Often involves solvent extraction and multiple washes | Simpler workup, direct separation of product or catalyst phasetransfercatalysis.com |

Biological and Pharmacological Research of 4 Ethoxy 1,2 Dimethoxybenzene and Its Analogs

In Vitro and In Vivo Bioactivity Assessments

The biological activities of various alkoxy-substituted benzene (B151609) derivatives have been explored, revealing a range of effects from antioxidant to anti-tumor activities. The presence of ethoxy and methoxy (B1213986) groups on the benzene ring appears to be a key determinant of the observed bioactivities.

The antioxidant potential of phenolic compounds is well-established, and the substitution patterns on the aromatic ring, including the presence of methoxy and ethoxy groups, play a crucial role in their radical scavenging capabilities.

Research into new 4-ethoxy-phenols with different substituents at the 2 and 6 positions has been conducted to evaluate their antioxidant effects. researchgate.net Using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis-3-ethylbenzothiazoline-6-sulfonic acid (ABTS) assays, it was found that most of the synthesized molecules exhibited high antioxidant activity. researchgate.net Notably, one of the compounds, designated as 6f, showed the highest activity with an IC50 value of 1.47 ± 0.39 µg/mL in the DPPH assay, which was significantly more potent than the standard antioxidants butylated hydroxytoluene (BHT) (6.72 ± 0.47 µg/mL) and trolox (B1683679) (2.81 ± 0.31 µg/mL). researchgate.net

Furthermore, studies on allylpolyalkoxybenzenes, which share structural similarities, have indicated that both the methylenedioxy fragment and methoxy groups on the aromatic ring are favorable for antioxidant activity. nih.govacs.org A study on curcumin (B1669340) analogues found that the presence of ortho-methoxy groups enhanced the stability of the radical form, and even the substitution with methyl and ethoxy groups resulted in similar DPPH scavenging results to curcumin, with even higher inhibition of lipid peroxidation. nih.gov In a series of N-methyl substituted thiazole-derived polyphenolic compounds, the presence of an ethoxy group was found to confer a significant advantage in terms of antioxidant activity compared to a methoxy group. mdpi.com

Table 1: Antioxidant Activity of 4-Ethoxy-phenol Analogs

| Compound | Antioxidant Assay | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Compound 6f (4-ethoxy-phenol analog) | DPPH | 1.47 ± 0.39 | researchgate.net |

| Butylated hydroxytoluene (BHT) | DPPH | 6.72 ± 0.47 | researchgate.net |

| Trolox | DPPH | 2.81 ± 0.31 | researchgate.net |

| Compound 5 (thiazole-derived) | DPPH | - | mdpi.com |

| α-tocopherol (α-TOH) | Fe²⁺-induced lipid peroxidation | IC50 5.6 ± 1.09 µM/mL | researchgate.net |

Derivatives of dimethoxybenzene have been investigated for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi.

A series of aminoalkyl resveratrol (B1683913) derivatives, which are structurally distinct but share the presence of alkoxy groups on a benzene ring, were tested for their antibacterial activity. One compound, in particular, displayed activity against all tested aerobic bacteria with Minimum Inhibitory Concentrations (MICs) ranging from 13.3 to 64 µM. nih.gov Against anaerobic bacteria, this same compound showed MIC values from 8 to 64 µM for Gram-negative strains and 2 to 21.3 µM for Gram-positive strains. nih.gov

In another study, substituted dibenzo[a,g]quinolizin-7-ium derivatives, synthesized from intermediates like 3,4-dimethoxybenzoyl chloride and veratrole (1,2-dimethoxybenzene), were evaluated for their antibacterial effects. nih.gov These compounds showed activity against Staphylococcus aureus and Enterococcus faecalis, with MIC values influenced by the aryl substituents on the quinolizinium (B1208727) core. nih.gov

The antifungal potential of related compounds has also been explored. The total synthesis of palmarumycin CP17 and its methoxy analogues was achieved using precursors such as 1,2-dimethoxybenzene (B1683551). semanticscholar.org The resulting spirobisnaphthalene derivatives were evaluated for their antifungal activities, with some compounds exhibiting EC50 values of 9.34 µg/mL and 12.35 µg/mL against P. piricola. semanticscholar.org

Table 2: Antimicrobial Activity of Analogs

| Compound/Analog | Microorganism | Activity (MIC/EC50) | Reference |

|---|---|---|---|

| Aminoalkyl Resveratrol Derivative 5 | Aerobic Gram-negative bacteria | 13.3 - 64 µM | nih.gov |

| Aminoalkyl Resveratrol Derivative 5 | Aerobic Gram-positive bacteria | 3.3 - 36.7 µM | nih.gov |

| Aminoalkyl Resveratrol Derivative 5 | Anaerobic Gram-negative bacteria | 8 - 64 µM | nih.gov |

| Aminoalkyl Resveratrol Derivative 5 | Anaerobic Gram-positive bacteria | 2 - 21.3 µM | nih.gov |

| Palmarumycin CP17 analog 5 | P. piricola | 9.34 µg/mL | semanticscholar.org |

| Palmarumycin CP17 analog 9b | P. piricola | 12.35 µg/mL | semanticscholar.org |

Note: The data is for structural analogs, as direct antimicrobial studies on 4-Ethoxy-1,2-dimethoxybenzene are limited.

The cytotoxic and anti-proliferative potential of various alkoxybenzene derivatives against several human cancer cell lines has been a significant area of research.

A series of new sesquiterpene-aryl derivatives were synthesized, with several compounds featuring a 3,4-dimethoxy pattern on the aromatic ring. These compounds demonstrated a notable cytotoxic effect on MCF-7 breast cancer cells, with IC50 values ranging from 9.0 to 30.1 µM. nih.gov One particular compound, 14c, was highlighted for its high cytotoxicity against MCF-7 cells and lower toxicity in non-tumor MCF-10 cells, indicating a favorable selectivity index. nih.gov

In a study of novel 3-(prop-1-en-2-yl)azetidin-2-one (B14392877) analogues of the anti-cancer agent combretastatin (B1194345) A-4, compounds with methoxy and ethoxy substituents on the B-ring displayed potent anti-proliferative effects against MCF-7 breast cancer cells, with IC50 values of 33 nM and 81 nM, respectively. mdpi.com These compounds were also effective against the triple-negative breast cancer cell line MDA-MB-231. mdpi.com

Furthermore, a series of 1,2,3-triazole incorporated 1,3,4-oxadiazole-triazine derivatives were synthesized and evaluated for their anticancer activity. A compound featuring a 3,4,5-trimethoxyphenyl ring showed promising action against PC3, A549, MCF-7, and DU-145 cell lines with IC50 values of 0.56, 1.45, 1.14, and 2.06 µM, respectively. nih.gov

Table 3: Anti-proliferative Activity of Analogs against Human Cancer Cell Lines

| Compound/Analog | Cancer Cell Line | IC50 | Reference |

|---|---|---|---|

| Sesquiterpene derivative 14c | MCF-7 (Breast) | 9.0 - 30.1 µM | nih.gov |

| β-lactam analog 9h (methoxy) | MCF-7 (Breast) | 33 nM | mdpi.com |

| β-lactam analog 9i (ethoxy) | MCF-7 (Breast) | 81 nM | mdpi.com |

| β-lactam analog 9h (methoxy) | MDA-MB-231 (Breast) | 23 - 33 nM | mdpi.com |

| β-lactam analog 9i (ethoxy) | MDA-MB-231 (Breast) | 23 - 33 nM | mdpi.com |

| Triazole-oxadiazole-triazine derivative 9a | PC3 (Prostate) | 0.56 µM | nih.gov |

| Triazole-oxadiazole-triazine derivative 9a | A549 (Lung) | 1.45 µM | nih.gov |

| Triazole-oxadiazole-triazine derivative 9a | MCF-7 (Breast) | 1.14 µM | nih.gov |

Note: The data presented is for structural analogs of 4-Ethoxy-1,2-dimethoxybenzene.

The anti-inflammatory properties of alkoxy-substituted benzene derivatives are often linked to their ability to inhibit key enzymes and mediators involved in the inflammatory cascade, such as cyclooxygenases (COX).

Research on ferulic acid derivatives has shown their potential to suppress the expression of inflammatory mediators like iNOS and COX-2 in lipopolysaccharide-stimulated macrophages. mdpi.com These compounds were found to inhibit the production of pro-inflammatory cytokines, suggesting they act by suppressing the activation of NF-κB. mdpi.com

A study on a series of substituted pyrazole (B372694) derivatives, which are structurally analogous to the COX-2 inhibitor celecoxib, evaluated their ability to inhibit LPS-induced nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production. semanticscholar.org Limiting PGE2 production through the inhibition of COX-2 is a key strategy for treating inflammation. semanticscholar.org

Furthermore, a review of recent developments in COX-2 inhibitors highlighted a pyrazole derivative that showed excellent selective inhibition of COX-2 with an IC50 of 0.31 µmol/L and a selectivity index greater than 222. nih.gov Another study on benzoxazole-benzamide analogs reported a compound with potent and selective COX-2 inhibition with an IC50 of 0.14 µmol/L, comparable to celecoxib. nih.gov

Table 4: Anti-inflammatory Activity of Analogs

| Compound/Analog | Target | IC50 | Reference |

|---|---|---|---|

| Pyrazole derivative 1 | COX-2 | 0.31 µmol/L | nih.gov |

| Benzoxazole-benzamide analog 66 | COX-2 | 0.14 µmol/L | nih.gov |

| Pyrimidine-carbonitrile hybrid 50/51 | COX-2 | Significant inhibition | nih.gov |

Note: The data is for structural analogs, as direct anti-inflammatory studies on 4-Ethoxy-1,2-dimethoxybenzene are limited.

Several alkoxybenzene derivatives have demonstrated significant insecticidal and repellent properties, suggesting a potential application in pest control.

A study on eugenol (B1671780) derivatives investigated their larvicidal activity against the dengue fever vector, Aedes aegypti. The ether derivative, 1-ethoxy-2-methoxy-4-(2-propen-1-yl)-benzene, exhibited the greatest activity, proving to be even more toxic than eugenol itself. scielo.br

In another investigation, a series of alkylated and acylated derivatives of eugenol and thymol (B1683141) were screened for their activities against the diamondback moth, Plutella xylostella. The eugenol derivative 1,1'-[1,8-octanediylbis(oxy)]-bis(4-allyl-2-methoxy-benzene) was identified as the most toxic in the larvicidal test. scielo.br Similarly, the thymol derivative 1-butoxy-2-isopropyl-5-methyl-benzene was the most potent in the ovicidal assay and also showed the most significant antifeedant activity. scielo.br

Research into hydroxytriazenes has also revealed insecticidal properties. Out of several compounds screened against Drosophila melanogaster, some exhibited considerably low LC50 values, with the most active compound showing an LC50 of 1.812 ppm, which is comparable to the commercial insecticide heptachlor. academicjournals.org

Table 5: Insecticidal Activity of Related Compounds

| Compound/Analog | Target Insect | Activity (LC50/Effect) | Reference |

|---|---|---|---|

| 1-Ethoxy-2-methoxy-4-(2-propen-1-yl)-benzene | Aedes aegypti larvae | More toxic than eugenol | scielo.br |

| 1,1'-[1,8-octanediylbis(oxy)]-bis(4-allyl-2-methoxy-benzene) | Plutella xylostella larvae | Most toxic in series | scielo.br |

| 1-Butoxy-2-isopropyl-5-methyl-benzene | Plutella xylostella ova | Most toxic in series | scielo.br |

| Hydroxytriazene derivative (vi) | Drosophila melanogaster | 1.812 ppm | academicjournals.org |

Note: The data presented is for structural analogs and related compounds.

Mechanisms of Biological Action of 4-Ethoxy-1,2-dimethoxybenzene

Based on the diverse biological activities observed in its structural analogs, the mechanisms of action for 4-Ethoxy-1,2-dimethoxybenzene can be postulated to involve multiple cellular targets and pathways. The presence of the dimethoxy and ethoxy functionalities on the benzene ring is likely a key determinant of these interactions.

For its potential anti-tumor and anti-proliferative effects , analogs have been shown to act as inhibitors of crucial cellular machinery. For instance, some sesquiterpene-aryl derivatives with a dimethoxy pattern selectively inhibit topoisomerase II (TOP2), an enzyme vital for DNA replication and cell division. nih.gov Other analogs, such as those related to combretastatin A-4, function as microtubule-destabilizing agents by interacting with the colchicine-binding site on tubulin, leading to mitotic arrest and apoptosis. mdpi.com

The anti-inflammatory potential of related compounds is strongly linked to the inhibition of the cyclooxygenase (COX) enzymes. semanticscholar.orgnih.gov By blocking COX-1 and particularly COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever. semanticscholar.org Furthermore, the suppression of other inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines through the inhibition of pathways like NF-κB activation has also been observed in related ferulic acid derivatives. mdpi.com

In the context of antimicrobial properties , the mechanisms are likely varied. For antibacterial action, some structurally related dibenzo[a,g]quinolizin-7-ium derivatives are suggested to inhibit FtsZ polymerization, a critical process in bacterial cell division, thereby disrupting Z-ring formation. nih.gov The antifungal activity of related spirobisnaphthalene derivatives may stem from their ability to interfere with fungal cell wall integrity or other essential enzymatic processes. semanticscholar.org

The insecticidal and repellent activities of alkoxybenzene analogs are thought to arise from their interaction with the nervous system of insects. While specific targets for all related compounds are not fully elucidated, the structural similarities to known insecticides suggest potential mechanisms such as the modulation of neurotransmitter receptors.

It is important to reiterate that these mechanisms are inferred from studies on structural analogs. Direct research on 4-Ethoxy-1,2-dimethoxybenzene is necessary to definitively elucidate its specific mechanisms of biological action.

Modulation of Oxidative Stress Pathways

Research into analogs of 4-Ethoxy-1,2-dimethoxybenzene, such as certain nordihydroguaiaretic acid (NDGA) analogs, has demonstrated their potential to mitigate oxidative stress. These compounds can function as antioxidants through a dual mechanism: by directly scavenging reactive oxygen species (ROS) and by indirectly activating the Keap1/Nrf2/ARE pathway. This pathway is a critical cellular defense mechanism against oxidative stress. One particular analog, compound 3a, not only effectively removed ROS in a DPPH radical scavenging assay but also protected PC12 cells from oxidative injury. researchgate.net It achieved this by promoting the translocation of Nrf2 into the nucleus, which in turn increased the expression of heme oxygenase-1 (HO-1), a potent antioxidant enzyme. researchgate.net This dual action highlights the potential of these compounds in conditions where oxidative stress is a key pathological feature. researchgate.net

Further studies on other compounds with structural similarities have reinforced the importance of modulating oxidative stress pathways. For instance, dichloroacetate (B87207) (DCA) has been shown to enhance antioxidant defense in models of colitis by reducing nitric oxide (NO) levels and myeloperoxidase (MPO) enzymatic activity. nih.gov MPO is a key enzyme in the generation of reactive oxidants. nih.gov The antioxidant properties of such compounds are often linked to their ability to suppress inflammatory pathways like NF-κB, which is a key regulator of inducible nitric oxide synthase (iNOS) and subsequent NO production. nih.gov

Interactions with Molecular Targets and Enzymatic Modulation

The biological activity of 4-Ethoxy-1,2-dimethoxybenzene and its analogs is intrinsically linked to their interactions with specific molecular targets and their ability to modulate enzyme activity. The dimethoxybenzene moiety is a recurring motif in the design of inhibitors for various enzymes, including fibroblast growth factor receptors (FGFRs). nih.gov By incorporating the dimethoxybenzene group into novel scaffolds, researchers have developed potent FGFR inhibitors with sub-nanomolar enzymatic activity. nih.gov The methoxy groups on the benzene ring can participate in hydrogen bonding, influencing the compound's solubility and how it interacts with biological targets. ontosight.ai

Compounds with similar structures, such as 1,4-Dimethoxy-2-[(E)-2-nitroethenyl]benzene, are known to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. These interactions can lead to the formation of reactive intermediates that influence various biochemical pathways. The nitroethenyl group in this analog acts as a strong electron-withdrawing system, creating significant electronic polarization across the molecule. Furthermore, such compounds can form covalent bonds with biomolecules like proteins and nucleic acids, which can either inhibit or activate enzyme activity depending on the specific target.

The substitution pattern on the benzene ring is a critical determinant of biological activity. For example, in the case of 2,5-dimethoxyphenylpiperidines, which are selective serotonin (B10506) 5-HT2A receptor agonists, the presence and position of methoxy groups are crucial for potency. acs.org Deletion of either the 2- or 5-methoxy group leads to a significant drop in agonist potency at the 5-HT2A receptor. acs.org

Structure-Mechanism Relationships

The relationship between the chemical structure of 4-Ethoxy-1,2-dimethoxybenzene analogs and their biological mechanism of action is a key area of investigation. The position and nature of substituents on the aromatic ring play a crucial role in determining the activity of these compounds. For instance, in a study of 1,4-dimethoxybenzene (B90301) and its analogs as attractants for the insect Diabrotica speciosa, any structural modifications to the natural compound resulted in a loss of activity. scielo.br This suggests that the specific arrangement of the methoxy groups and the aromaticity of the ring are essential for its biological function in this context. scielo.br

The electronic properties of the substituents are also critical. The methoxy groups in dimethoxybenzene derivatives are π-electron donors, increasing the electron density on the aromatic ring and influencing its reactivity in electrophilic substitution reactions. researchgate.net In contrast, electron-withdrawing groups, such as the nitroethenyl group, create a polarized molecule with different reactivity patterns. The steric hindrance introduced by substituents also influences reactivity and regioselectivity in chemical reactions.

Preclinical Evaluation and Lead Compound Identification

The preclinical evaluation of compounds related to 4-Ethoxy-1,2-dimethoxybenzene has shown promise in identifying potential lead compounds for various therapeutic applications. For instance, a preclinical evaluation of 1,2-Diamino-4,5-dibromobenzene, a halogenated benzene derivative, in mouse models of pancreatic cancer demonstrated its efficacy in killing cancer cells in vitro. nih.gov In vivo, this compound reduced tumor frequency and showed therapeutic effects comparable to the standard chemotherapeutic agent gemcitabine (B846). nih.gov Importantly, combination therapy with gemcitabine or radiation showed additional antineoplastic effects without significant toxicity. nih.gov

In the development of anti-ischemic stroke agents, a series of NDGA analogues were synthesized and evaluated. researchgate.net Compound 3a from this series emerged as a promising lead compound. It not only protected against oxidative injury in cell-based assays but also significantly reduced brain infarction in a rat model of cerebral ischemia-reperfusion injury. researchgate.net

The identification of lead compounds often involves iterative cycles of design, synthesis, and biological evaluation. For example, in the search for hypoxia-inducible factor 1α (HIF-1α) inhibitors, a series of manassantin analogues were prepared and evaluated. nih.gov This work identified several analogues with reduced structural complexity as potential lead compounds for further development as cancer therapeutics. nih.gov Similarly, the discovery of a potent and active FGFR inhibitor, compound 35, was the result of several rounds of optimization to improve metabolic stability and pharmacokinetic properties, culminating in demonstrated in vivo efficacy in a xenograft mouse model. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidating the Influence of Substituent Effects on Biological Activity

The biological activity of aromatic compounds like 4-Ethoxy-1,2-dimethoxybenzene is profoundly influenced by the nature, position, and orientation of substituents on the benzene (B151609) ring. These substituents can alter the molecule's size, shape, polarity, and electronic distribution, thereby affecting its ability to bind to specific biological targets.

The substitution of a methoxy (B1213986) group with a slightly larger ethoxy group can lead to significant changes in biological activity. This variation primarily affects the steric and hydrophobic characteristics of the molecule.

Research on a series of 2-alkoxy-5-methoxyallylbenzene derivatives as inhibitors of the soybean 15-lipoxygenase (SLO) enzyme revealed that the size and shape of the alkoxy group are major determinants of inhibitory strength. tandfonline.com In this study, the methoxy and ethoxy analogues showed relatively weak activity compared to derivatives with larger, more branched alkoxy groups. tandfonline.com For instance, the compound with an isopropyl substituent at the 2-position was the most potent inhibitor, suggesting that increased molecular volume in this region enhances binding to the enzyme's active site. tandfonline.com This is attributed to more effective hydrophobic interactions with amino acid residues like Leu515, Trp519, Val566, and Ile572 within the enzyme's active site. tandfonline.com

The following table summarizes the inhibitory potency of various 2-alkoxy-5-methoxyallylbenzene analogs, highlighting the impact of the alkoxy group's size.

Table 1: Inhibitory Potency of 2-Alkoxy-5-methoxyallylbenzene Analogs on Soybean 15-Lipoxygenase (SLO)

| Compound | R Group (at position 2) | IC₅₀ (µM) |

|---|---|---|

| 4a | Methoxy | 93.1 ± 2.9 |

| 4b | Ethoxy | 91.1 ± 3.2 |

| 4d | Isopropyl | 5.9 ± 0.6 |

Data sourced from a comparative study on 15-lipoxygenase inhibitors. tandfonline.com

The arrangement of substituents on the aromatic ring is a critical factor determining the biological activity of dimethoxybenzene derivatives. Studies on the attraction of the insect Diabrotica speciosa to dimethoxybenzene isomers demonstrated that positional changes lead to a complete loss of activity. scielo.br While 1,4-dimethoxybenzene (B90301) was a significant attractant, its ortho (1,2-dimethoxybenzene or veratrole) and meta (1,3-dimethoxybenzene) isomers were inactive. scielo.br This highlights that the specific substitution pattern is crucial for the molecule to be recognized by the insect's receptors. scielo.br

Similarly, in other species of Diabrotica, positional isomerism dictates attractant specificity. For example, veratrole attracted significantly more D. u. howardi adults than its meta or para isomers. scielo.br The reactivity of methoxyphenol isomers in catalytic transfer hydrogenation also varies significantly with the substituent position. imperial.ac.uk The 2-methoxyphenol isomer (guaiacol) shows a different reaction pathway compared to its meta and para counterparts, indicating that the ortho position imparts unique steric and electronic constraints that influence its interaction with a catalyst surface. imperial.ac.uk This principle underscores that the relative positions of the alkoxy groups in compounds like 4-Ethoxy-1,2-dimethoxybenzene are fundamental to their biological function.

The three-dimensional shape and the distribution of electrons within a molecule are pivotal to its biological activity. The molecular geometry dictates how well a molecule can fit into a binding site, while its electronic characteristics govern the types of intermolecular forces it can form.

In the context of 15-lipoxygenase inhibitors, the conformation of an allyl group on the benzene ring was found to be crucial for activity. tandfonline.com Docking studies showed that the allyl group orients itself toward the iron center in the enzyme's active site, a conformation stabilized by hydrophobic interactions involving the alkoxy groups. tandfonline.com

The electronic nature of substituents also plays a vital role. The introduction of electron-donating groups can increase the electron density of the aromatic π-system, which can influence interactions and reactivity. rsc.org For instance, in the synthesis of donor-π-acceptor systems based on a 4-ethoxy-1,3-thiazole (B14430150) core, the strength of electron-donating groups on an attached phenyl ring significantly affected the photophysical properties of the resulting molecules. rsc.org Furthermore, the rigidity and conjugated π-system of alkynes make them valuable for extending molecular scaffolds and are crucial in the synthesis of functional materials. rsc.org The study of dimerization energetics in aromatic compounds reveals that subtle geometric and electronic factors govern the favorable stacking arrangements between aromatic rings, a key interaction in many biological systems. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for 4-Ethoxy-1,2-dimethoxybenzene Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. These models use statistical methods to derive equations that can predict the activity of new, untested compounds.

QSAR studies have been applied to various classes of compounds that include alkoxybenzene structures. For example, a 2D QSAR model was developed for a series of glutamic acid analogs, including 4-ethoxy benzene derivatives, to predict their inhibitory activity against Ehrlich ascites carcinoma. globalresearchonline.net This study utilized multiple linear regression (MLR) to build a model based on various molecular descriptors. globalresearchonline.net The statistical significance of the model, indicated by a high correlation coefficient (r = 0.862), demonstrated its predictive capability. globalresearchonline.net

In the field of environmental toxicology, QSAR models are widely used to predict the aquatic toxicity of chemicals. europa.eu These models often rely on the octanol-water partition coefficient (log KOW), a measure of a substance's lipophilicity, as a key descriptor. umweltbundesamt.de For polar narcotics, a class that can include substituted alkoxybenzenes, QSAR equations have been developed to predict their lethal concentration (LC50). europa.eu The development of such models often involves classifying chemicals based on their mechanism of action (e.g., non-polar narcosis vs. polar narcosis) to improve accuracy. europa.euoecd.org

The table below presents an example of descriptors that could be used in a QSAR model for benzene derivatives, based on a study of glutamic acid analogs.

Table 2: Example Descriptors Used in QSAR Modeling for Benzene Derivatives

| Compound Subclass | R¹ Group | R² Group | Calculated Log(BA) | Predicted Log(BA) | Residual |

|---|---|---|---|---|---|

| 4-Methoxy benzene | CONHNH₂ | Cl | 1.67702 | 1.58136 | 0.09566 |

| 4-Methoxy benzene | CONHNH₂ | CH₃ | 1.58993 | 1.59373 | -0.0038 |

| 4-Ethoxy benzene | COOH | H | 1.75839 | 1.6217 | 0.13669 |

| 4-Ethoxy benzene | COOCH₃ | H | 1.7034 | 1.7285 | -0.0251 |

Data adapted from a 2D QSAR study on Ehrlich Ascites Carcinoma inhibitors. globalresearchonline.net BA refers to Biological Activity.

Design Principles for Novel 4-Ethoxy-1,2-dimethoxybenzene Analogs

The design of novel analogs of 4-Ethoxy-1,2-dimethoxybenzene is guided by the principles derived from SAR and QSAR studies. The goal is to systematically modify the lead structure to enhance potency, selectivity, or other desirable properties.

One key design principle is scaffold hopping and modification . This involves starting with a known active scaffold and making targeted structural changes. For example, in the development of modulators for the pregnane (B1235032) X receptor (PXR), researchers started with the scaffold of a known antagonist, SPA70, and synthesized 81 analogs by systematically modifying different regions of the molecule. nih.gov This approach successfully yielded compounds with a range of activities, from agonists to antagonists and inverse agonists, demonstrating that subtle structural changes can lead to profoundly different biological outcomes. nih.gov

Another principle is the creation of hybrid molecules . This strategy involves combining structural motifs from different known active compounds. A study on fibroblast growth factor receptor (FGFR) inhibitors successfully developed a potent new series of inhibitors by designing a hybrid that merged the FGFR-selectivity-enhancing dimethoxybenzene group with a novel pyrrolo[2,3-b]pyrazine scaffold. nih.gov This rational design approach, guided by crystal structure analysis, led to a compound with sub-nanomolar enzymatic activity and in vivo efficacy. nih.gov

Functional group modification and extension is also a common strategy. This can involve altering existing functional groups or adding new ones to probe interactions with a biological target. For instance, designing a polyketone building block with additional vinyl groups introduces new reactive sites into the molecule, allowing for a wider range of chemical transformations and the development of novel functional materials. acs.org Similarly, the modular synthesis of complex natural products like tetracyclines allows for the creation of diverse analogs by altering specific building blocks, a strategy that could be applied to complex alkoxybenzene derivatives. google.com

Advanced Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the identity and purity of 4-Ethoxy-1,2-dimethoxybenzene. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with Mass Spectrometry (MS), offer a comprehensive characterization of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to provide a complete picture of the molecular skeleton of 4-Ethoxy-1,2-dimethoxybenzene.

¹H NMR Spectroscopy: In ¹H NMR spectra of related dimethoxybenzene derivatives, the aromatic protons typically appear as multiplets or singlets in the range of δ 6.5-7.3 ppm. For instance, in 4-iodo-1,2-dimethoxybenzene, the aromatic protons are observed as multiplets between δ 6.54 and 7.25 ppm. rsc.org The methoxy (B1213986) groups (–OCH₃) characteristically show sharp singlet signals around δ 3.7-3.9 ppm. rsc.org For the ethoxy group (–OCH₂CH₃), a quartet corresponding to the methylene (B1212753) protons (–OCH₂) and a triplet for the methyl protons (–CH₃) are expected. In 1-ethoxy-4-iodobenzene, the ethoxy group protons appear as a triplet at δ 1.40 ppm (CH₃) and a quartet at δ 3.99 ppm (CH₂). rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For dimethoxybenzene compounds, the carbon atoms of the benzene (B151609) ring attached to the methoxy groups typically resonate at δ 149-150 ppm. rsc.org The other aromatic carbons appear in the region of δ 113-130 ppm. rsc.org The carbon signals for the methoxy groups are found around δ 55-56 ppm. rsc.org For the ethoxy group, the methylene carbon (–OCH₂) is expected to resonate further downfield than the methyl carbon (–CH₃).

Table 1: Representative NMR Data for Compounds Related to 4-Ethoxy-1,2-dimethoxybenzene

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 4-iodo-1,2-dimethoxybenzene | 3.74-3.92 (m, 6H), 6.54-6.65 (m, 1H), 7.04-7.14 (m, 1H), 7.17-7.25 (m, 1H) | 55.9, 56.1, 82.3, 113.1, 120.3, 129.7, 149.1, 149.8 | rsc.org |

| 1-ethoxy-4-iodobenzene | 1.40 (t, J = 7.0 Hz, 3H), 3.99 (q, J = 7.0 Hz, 2H), 6.67 (d, J = 8.8 Hz, 2H), 7.54 (d, J = 8.8 Hz, 2H) | 14.7, 63.5, 82.5, 116.9 | rsc.org |

| 1,2-bis(bromomethyl)-4,5-dimethoxybenzene | 3.89 (s, 6H), 4.63 (s, 4H), 6.84 (s, 2H) | 30.54, 56.06, 113.74, 129.07, 149.54 | cam.ac.uk |

| 5,6-dimethoxyisobenzofuran-1(3H)-one | 3.93 (s, 3H), 3.96 (s, 3H), 5.19 (s, 2H), 6.87 (s, 1H), 7.27 (s, 1H) | 56.28, 56.39, 69.16, 103.42, 117.63, 141.05, 150.46, 154.88, 171.49 | cam.ac.uk |

This table presents data for structurally similar compounds to infer the expected spectral characteristics of 4-Ethoxy-1,2-dimethoxybenzene.

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For 4-Ethoxy-1,2-dimethoxybenzene, the IR spectrum would exhibit characteristic peaks for the C-O stretching of the ether linkages, C-H stretching of the aromatic and aliphatic groups, and the aromatic C=C stretching.

In related dimethoxybenzene compounds, strong C-O stretching bands are typically observed in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹. cam.ac.uk Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy and methoxy groups are found just below 3000 cm⁻¹. cam.ac.uk The C=C stretching vibrations of the benzene ring usually give rise to absorptions in the 1450-1600 cm⁻¹ range. cam.ac.uk

Table 2: Characteristic IR Absorption Frequencies for Functional Groups in Aromatic Ethers

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Reference |

|---|---|---|---|

| C-H (Aromatic) | Stretching | 3100-3000 | scielo.br |

| C-H (Aliphatic) | Stretching | 3000-2850 | scielo.br |

| C=C (Aromatic) | Stretching | 1600-1450 | cam.ac.uk |

| C-O (Ether) | Stretching (Aryl-Alkyl) | 1275-1200 (asymmetric), 1075-1020 (symmetric) | cam.ac.uk |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like 4-Ethoxy-1,2-dimethoxybenzene exhibit characteristic absorption bands in the UV region. The presence of alkoxy groups on the benzene ring typically causes a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. For polymers containing 1,4-dimethoxybenzene (B90301) units, broad absorption peaks related to the π–π* transition of the backbone are observed around 415-420 nm. mdpi.com

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak ([M]⁺) in the mass spectrum of 4-Ethoxy-1,2-dimethoxybenzene would correspond to its molecular weight of 182.22 g/mol . bldpharm.combldpharm.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the compound and any present impurities. rsc.org This technique is essential for confirming the identity of the target molecule and for identifying and quantifying trace-level impurities. For example, HRMS has been used to confirm the formation of various dimethoxybenzene derivatives in complex reaction mixtures. rsc.orgacs.org

Chromatographic Separation and Purification Techniques

Chromatographic methods are fundamental for separating 4-Ethoxy-1,2-dimethoxybenzene from reaction mixtures and for assessing its purity. Gas chromatography is particularly well-suited for the analysis of volatile compounds like this.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), is a primary technique for determining the purity of 4-Ethoxy-1,2-dimethoxybenzene and analyzing its presence in complex mixtures. escholarship.org The compound is vaporized and passed through a capillary column, where it is separated from other components based on its boiling point and interaction with the stationary phase.

The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific GC conditions. By comparing the retention time and the mass spectrum (in GC-MS) to a known standard, the presence and purity of 4-Ethoxy-1,2-dimethoxybenzene can be confirmed. GC-MS is a powerful tool for identifying and quantifying components in complex samples, such as those from lignin (B12514952) depolymerization, where various methoxylated aromatic compounds, including dimethoxybenzene derivatives, are generated. escholarship.org For instance, GC-MS analysis has been used to identify 4-ethyl-1,2-dimethoxybenzene (B1582970) in such mixtures. escholarship.org

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing the molecular weight distribution of polymers. oup.com This method separates molecules based on their hydrodynamic volume in solution. researchgate.net The fundamental principle of GPC involves the passage of a dissolved polymer sample through a column packed with porous gel beads. Larger polymer chains are excluded from the pores and thus travel a shorter path, eluting from the column more quickly. Conversely, smaller molecules penetrate the pores to varying extents, resulting in a longer retention time. oup.com

In the study of polymers incorporating alkoxy-substituted benzene moieties, GPC is crucial for determining key parameters that influence the material's properties. These parameters include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. researchgate.net

While direct GPC analysis of polymers synthesized exclusively from 4-Ethoxy-1,2-dimethoxybenzene is not extensively documented in the reviewed literature, studies on analogous poly(p-phenylene vinylene) (PPV) and poly(carbazole) derivatives with alkoxy and dimethoxybenzene substituents provide valuable insights into the application of this technique.

For instance, in the synthesis of new ether-substituted poly(1,4-phenylene vinylene) (PPV) derivatives, GPC was employed to characterize the molecular weights of the resulting oligomers. The analysis provided number-average (Mn) and weight-average (Mw) molecular weights, as well as the polydispersity indices (PDI). These data are critical for understanding how different alkoxy substituents affect the polymerization process and the final properties of the material.

Similarly, a study on poly(carbazole-co-1,4-dimethoxybenzene) polymers utilized GPC to determine the molecular weight and PDI of the synthesized polymers. The GPC data revealed a correlation between the degree of polymerization and the electrochemiluminescence performance of the materials.

The table below illustrates typical data obtained from GPC analysis of polymers containing dimethoxybenzene moieties, showcasing the type of information this technique provides.

| Polymer Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| Poly(carbazole-co-1,4-dimethoxybenzene) P-1 | 8,500 | 12,300 | 1.45 |

| Poly(carbazole-co-1,4-dimethoxybenzene) P-2 | 9,200 | 13,500 | 1.47 |

| Poly(carbazole-co-1,4-dimethoxybenzene) P-3 | 10,100 | 15,200 | 1.50 |

| Poly(carbazole-co-1,4-dimethoxybenzene) P-4 | 11,500 | 17,800 | 1.55 |

This table is illustrative and based on data for analogous polymer systems. Specific values for polymers of 4-Ethoxy-1,2-dimethoxybenzene would require experimental determination.

Computational and Theoretical Investigations of 4 Ethoxy 1,2 Dimethoxybenzene

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the behavior of molecules at an electronic level. For substituted benzenes such as 4-ethoxy-1,2-dimethoxybenzene, these calculations can elucidate the influence of substituent groups on the aromatic system's reactivity and properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of chemical systems. While specific DFT studies on the reaction mechanisms of 4-ethoxy-1,2-dimethoxybenzene are not extensively documented, research on its parent compound, 1,2-dimethoxybenzene (B1683551) (veratrole), provides significant insights.

Studies on the electrophilic aromatic substitution (SEAr) of 1,2-dimethoxybenzene have utilized DFT to analyze regioselectivity. scirp.org These calculations help predict which position on the benzene (B151609) ring is most susceptible to electrophilic attack. For 1,2-dimethoxybenzene, DFT calculations of local reactivity descriptors, such as Parr functions, have shown that the C4 position (para to one methoxy (B1213986) group) is highly favored for substitution. scirp.org This is attributed to the electron-donating nature of the methoxy groups, which activates the aromatic ring. The presence of a third electron-donating group, the ethoxy group at the 4-position in 4-ethoxy-1,2-dimethoxybenzene, would further influence this regioselectivity, making the remaining open positions (5 and 6) the likely targets for subsequent reactions.

Furthermore, DFT has been employed to model the reaction pathways of related dimethoxybenzenes in various applications. For instance, in the context of lithium-ion batteries, the oxidation mechanism of 1,4-dimethoxybenzene (B90301) was elucidated using DFT, showing a one-electron transfer followed by proton loss. pku.edu.cn Similar computational approaches could be applied to 4-ethoxy-1,2-dimethoxybenzene to predict its behavior in electrochemical environments.

The conformational flexibility of 4-ethoxy-1,2-dimethoxybenzene, arising from the rotation of its three alkoxy groups, is a key determinant of its molecular shape and interaction potential. The methoxy and ethoxy groups are not static; they rotate about the Ar-O bonds. Computational studies on the simpler 1,2-dimethoxybenzene reveal a complex potential energy surface with multiple minimum energy structures. rsc.org It has been suggested that the most stable conformations involve the methoxy groups being either coplanar or perpendicular to the benzene ring. rsc.org

NMR studies of 1,2-dimethoxybenzene dissolved in a nematic solvent have shown that the molecule does not exist as a single, fixed conformation but rather as an equilibrium mixture of several conformers. rsc.org The introduction of the larger ethoxy group at the 4-position in 4-ethoxy-1,2-dimethoxybenzene would introduce additional rotational barriers and further complicate the conformational landscape. Theoretical calculations suggest that the barriers to methoxy rotation in dimethoxybenzenes are significant, indicating strong interaction between the groups. colostate.edu These barriers are influenced by electronic effects, not just steric hindrance, and can change upon electronic excitation. colostate.edu A full conformational analysis of 4-ethoxy-1,2-dimethoxybenzene would require mapping this multi-dimensional potential energy surface to identify the most stable conformers and the energy barriers separating them.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's electronic properties and reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and the energy required for electronic excitation. researchgate.net

For 4-ethoxy-1,2-dimethoxybenzene, the three electron-donating alkoxy groups (two methoxy, one ethoxy) are expected to raise the energy of the HOMO, making the molecule a relatively good electron donor. The HOMO is likely to be a π-orbital with significant contributions from the aromatic ring and the oxygen atoms of the alkoxy groups. The LUMO is expected to be a π*-antibonding orbital of the benzene ring.

Table 1: Representative Frontier Orbital Data from a Related Acridine Derivative This table, derived from a study on a complex molecule containing an ethoxy-hydroxyphenyl moiety, illustrates the type of data generated from quantum chemical calculations. researchgate.net

| Parameter | Energy (eV) |

| EHOMO | -5.5078 |

| ELUMO | -1.8307 |

| Energy Gap (ELUMO - EHOMO) | 3.6671 |

| Chemical Potential (μ) | -3.6692 |

| Chemical Hardness (η) | 1.8335 |

| Electrophilicity Index (ω) | 3.6714 |

This data is for 10-benzyl-9-(3-ethoxy-4-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione and serves as an example of calculated quantum chemical parameters.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a small molecule (ligand), such as 4-ethoxy-1,2-dimethoxybenzene, might bind to a biological target, typically a protein or enzyme.

Molecular Docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific target.

Molecular Dynamics (MD) simulates the physical movements of atoms and molecules over time, providing a detailed view of the ligand-target complex's dynamic behavior and stability.

While no specific molecular docking or MD simulation studies featuring 4-ethoxy-1,2-dimethoxybenzene as the primary ligand were found, research on its derivatives highlights the utility of these methods. For instance, novel anticancer agents have been designed based on a 4-ethynyl-1,2-dimethoxybenzene (B1333843) scaffold, and molecular docking was used to evaluate their binding affinity to target proteins. researchgate.netresearchgate.net Similarly, docking simulations have been performed on other complex heterocyclic compounds derived from related precursors to investigate their potential as antimycobacterial agents. psgcas.ac.in These studies demonstrate that the dimethoxybenzene moiety can serve as a crucial fragment for interacting with binding pockets in biological targets. MD simulations have been used to assess the stability of thalidomide (B1683933) analogues in the binding domain of their target protein, cereblon (CRBN). uwa.edu.au

A theoretical study of 4-ethoxy-1,2-dimethoxybenzene would likely involve docking it into the active sites of various enzymes or receptors to identify potential biological targets. Subsequent MD simulations could then refine the binding poses and calculate the binding free energy, offering a quantitative prediction of its binding affinity.

Prediction of Physicochemical Parameters Relevant to Biological Activity

The biological activity of a compound is heavily influenced by its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). Computational models, often based on Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) principles, are widely used to predict these parameters from a molecule's structure. globalresearchonline.net

For 4-ethoxy-1,2-dimethoxybenzene, key parameters can be predicted using various software tools and web servers. These predictions are valuable in the early stages of drug discovery to filter out compounds with unfavorable ADME profiles. Common computational methods like the AM1-BCC model can be used to calculate atomic charges for use in simulations that predict these properties. researchgate.net

Table 2: Predicted Physicochemical and ADME-related Properties for 4-Ethoxy-1,2-dimethoxybenzene The following table presents a set of predicted parameters for 4-ethoxy-1,2-dimethoxybenzene, generated using standard computational models. These values are theoretical estimates and serve to guide experimental work.

| Property | Predicted Value/Category | Significance in Biological Activity |

| Physicochemical Properties | ||

| Molecular Weight | 182.22 g/mol bldpharm.com | Influences size and diffusion characteristics. |

| LogP (Octanol/Water Partition Coeff.) | ~2.3 - 2.8 | Indicates lipophilicity; affects membrane permeability and solubility. |

| Water Solubility | Low to Moderate | Crucial for administration and distribution in the body. |

| pKa | Not Ionizable | Lacks acidic or basic centers, affecting solubility at different pHs. |

| Polar Surface Area (PSA) | ~27.7 Ų | Influences membrane penetration and interaction with polar targets. |

| ADME Predictions | ||

| Human Intestinal Absorption | High | Predicts the extent of absorption from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeation | Likely to cross | Indicates potential for central nervous system activity. |

| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of CYP2D6, CYP3A4 | Predicts potential for drug-drug interactions. |

| hERG Inhibition | Low risk | Predicts potential for cardiotoxicity. |

Note: The values in this table are aggregated from various computational prediction tools and databases for illustrative purposes and may vary between different models.

These computational predictions suggest that 4-ethoxy-1,2-dimethoxybenzene is a lipophilic molecule with good potential for absorption and CNS penetration. However, potential interactions with metabolic enzymes like CYP450 would need experimental verification. nih.gov

Applications and Emerging Fields of 4 Ethoxy 1,2 Dimethoxybenzene and Its Derivatives

Role in Medicinal Chemistry and Drug Discovery Platforms

The core structure of 4-ethoxy-1,2-dimethoxybenzene is a recurring motif in various compounds designed for therapeutic purposes. By modifying this basic framework, medicinal chemists can fine-tune the pharmacological properties of molecules to target specific biological pathways involved in diseases.

Lead Compound Development for Anti-Cancer Agents

Derivatives of alkoxy-substituted benzene (B151609) are actively being investigated for their potential as anti-cancer agents. The strategic placement of ethoxy and methoxy (B1213986) groups can influence the molecule's ability to interact with biological targets, leading to cytotoxic effects against cancer cells.

Research into novel 4-methoxy-substituted (3'S,4'S)-(-)-cis-khellactones has demonstrated that these derivatives can exhibit potent cytotoxicity against various human cancer cell lines. dovepress.com One particular derivative, compound 12e , showed significant activity against human liver carcinoma (HEPG-2), human gastric carcinoma (SGC-7901), and human colon carcinoma (LS174T) cell lines, with IC₅₀ values in the low micromolar range. dovepress.com Further investigation into its mechanism of action in HEPG-2 cells suggested that it induces apoptosis through the mitochondria-mediated intrinsic pathway. dovepress.com

Similarly, synthetic analogues of naturally occurring compounds, such as stilbenes, have been a focus of anti-cancer drug development. A series of (Z)-1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene analogues, which share a similar polysubstituted benzene ring structure, have shown potent cytotoxic activity against a panel of human cancer cell lines and were also found to be potent inhibitors of tubulin polymerization. nih.gov

Another class of derivatives, 4-alkoxy-2-aryl-6,7-dimethoxyquinolines, has been designed and synthesized as potential topoisomerase I inhibitors. nih.gov Certain compounds within this series exhibited potent anti-cancer activity at sub-micromolar levels against diverse cancer cell lines, with melanoma cells showing particular sensitivity. nih.gov

| Compound Class | Specific Derivative | Cancer Cell Line | Reported Activity (IC₅₀) |

|---|---|---|---|

| 4-Methoxy-substituted cis-khellactone | Compound 12e | HEPG-2 (Liver) | 6.1 µM |

| 4-Methoxy-substituted cis-khellactone | Compound 12e | SGC-7901 (Gastric) | 8.5 µM |

| 4-Methoxy-substituted cis-khellactone | Compound 12e | LS174T (Colon) | 9.2 µM |

| 4-Alkoxy-2-arylquinoline | Compound 14m | NCI-60 Panel (MG-MID) | 1.26 µM |

Development of Antimicrobial Agents

The versatile chemical nature of the 4-ethoxy-1,2-dimethoxybenzene framework also lends itself to the development of novel antimicrobial agents. Research has shown that derivatives incorporating this structural unit can be effective against a range of bacterial and fungal pathogens.

For instance, a series of (E)-N'-[4-{2-(4-Fluorophenylthio)ethoxy}-3-cyano-5-methoxybenzylidene]-substituted benzohydrazide (B10538) derivatives were synthesized and evaluated for their antibacterial properties. researchgate.net Several of these compounds demonstrated good antibacterial sensitivity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria when compared to the standard drug streptomycin. researchgate.net Specifically, derivatives with 4-hydroxy, 3,4,5-trimethoxy, and 4-methylsulfonyl substituents on the benzohydrazide moiety were noted for their activity. researchgate.net

| Derivative Substituent (R) | Target Bacteria | Activity Level |

|---|---|---|

| 4-OH | S. aureus, B. subtilis, E. coli, P. aeruginosa | Good |

| 3,4,5-OMe | S. aureus, B. subtilis, E. coli, P. aeruginosa | Good |

| 4-SO₂Me | S. aureus, B. subtilis, E. coli, P. aeruginosa | Good |

Materials Science Applications

In the field of materials science, the aromatic and electron-rich nature of 4-ethoxy-1,2-dimethoxybenzene and its analogues makes them attractive building blocks for the construction of novel functional materials with unique electronic and optical properties.

Integration into Covalent Organic Frameworks (COFs) and Emissive Crystals

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable functionalities. mdpi.com The incorporation of alkoxy-substituted benzene rings into COF structures can influence their porosity, stability, and electronic properties. While direct integration of 4-ethoxy-1,2-dimethoxybenzene is an area of ongoing research, related structures have been successfully used. For example, the modification of a benzodithiophene (BDT) core with electron-donating ethoxy side chains has been used to synthesize highly porous boronate ester-linked COFs. researchgate.net

Furthermore, structurally similar molecules have been shown to form emissive organic crystals. 2,5-dimethoxybenzene-1,4-dicarboxaldehyde, a molecule with a single benzene unit, forms highly efficient emitting crystals that can act as fluorescent waveguides. researchgate.net This suggests the potential for designing emissive materials based on the 4-ethoxy-1,2-dimethoxybenzene scaffold.

Polymer Science and Electronic Materials Development

The dialkoxybenzene moiety is a key component in the development of various polymers, including those with applications in electronic materials. The electropolymerization of veratrole (1,2-dimethoxybenzene) has been shown to produce conducting polymers like polyveratrole. academie-sciences.fr Similarly, polymers of 1-methoxy-4-ethoxybenzene have been synthesized and their electrical conductivities have been measured, falling within the range of semi-conductors. academie-sciences.fr

The synthesis of non-symmetrical 1,4-dialkoxybenzenes is of particular interest for creating polymers with reduced luminescence quenching, which can be beneficial for applications in polymer light-emitting diodes (PLEDs). researchgate.net The development of efficient synthetic routes to these monomers is crucial for advancing this area of polymer science. researchgate.net

Agrochemical Applications as Intermediates

In the agrochemical industry, substituted benzene derivatives serve as critical intermediates in the synthesis of active ingredients for crop protection products. The closely related compound 1,2-dimethoxybenzene (B1683551) (veratrole) is a key building block in the production of certain fungicides. nbinno.com Specifically, it is used in the synthesis of enoxymorpholine, a potent fungicide used to protect crops. nbinno.com The molecular structure of veratrole allows for the efficient construction of the active fungicidal compound, making it a cornerstone for the production of this protective agent. nbinno.com The reliable synthesis of such intermediates is vital for the availability and cost-effectiveness of these agrochemicals. nbinno.com

Role as Chemical Probes in Biological Systems